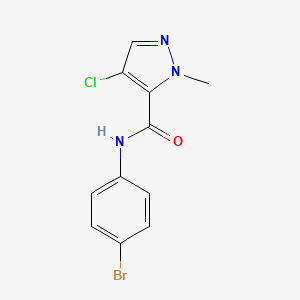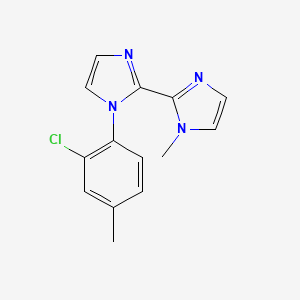![molecular formula C23H30N2O2 B5346770 3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5346770.png)
3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as JNJ-7925476 or JNJ-476. This compound has gained significant interest in the scientific community due to its potential therapeutic applications. In
作用机制
JNJ-7925476 acts as a competitive antagonist of the KOR. It binds to the receptor and prevents the activation of downstream signaling pathways. The KOR is known to activate the G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and inhibition of neurotransmitter release. By blocking the activation of the KOR, JNJ-7925476 prevents the hyperpolarization of the neuron and allows for the release of neurotransmitters. This mechanism of action is responsible for the analgesic and anti-addictive effects of JNJ-7925476.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the expression of the stress hormone corticotropin-releasing factor (CRF) in the amygdala. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. JNJ-7925476 has been shown to increase the release of dopamine in the nucleus accumbens, which is involved in the reward pathway. These effects are responsible for the analgesic and anti-addictive properties of JNJ-7925476.
实验室实验的优点和局限性
JNJ-7925476 has several advantages for lab experiments. It is a highly selective antagonist of the KOR, which allows for the specific study of this receptor. It has also been found to have a long duration of action, which is beneficial for studying its effects over extended periods of time. However, JNJ-7925476 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in some experimental models.
未来方向
There are several future directions for the study of JNJ-7925476. One area of interest is its potential use as a treatment for depression. It has been found to have antidepressant-like effects in preclinical models of depression. Another area of interest is its potential use as a treatment for drug addiction. It has been found to reduce drug-seeking behavior in animal models of addiction. Further research is needed to determine the safety and efficacy of JNJ-7925476 for these applications. Additionally, the development of more potent and selective KOR antagonists may provide new opportunities for the study of this receptor and its therapeutic potential.
合成方法
The synthesis of JNJ-7925476 involves a multistep process that starts with the reaction of 4-methylbenzylamine with 3-phenylpropanal to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3-hydroxy-1-(3-phenylpropyl)piperidin-2-one in the presence of acetic acid to form JNJ-7925476. The overall yield of this synthesis method is approximately 35%.
科学研究应用
JNJ-7925476 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. JNJ-7925476 has been shown to have analgesic effects in preclinical models of pain. It has also been found to reduce stress-induced reinstatement of drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
3-hydroxy-3-[[(4-methylphenyl)methylamino]methyl]-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-19-10-12-21(13-11-19)17-24-18-23(27)14-6-16-25(22(23)26)15-5-9-20-7-3-2-4-8-20/h2-4,7-8,10-13,24,27H,5-6,9,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHKTSHVISOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2(CCCN(C2=O)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)
![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)acetamide](/img/structure/B5346704.png)
![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)


![5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5346743.png)
![5-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5346757.png)
![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)

![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)